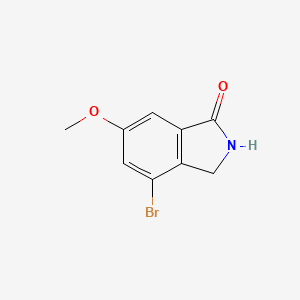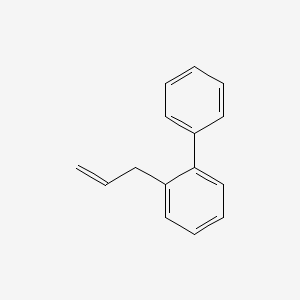
3-(2-Biphenyl)-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
In the synthesis of related compounds, different strategies are employed. For instance, the BF2 complex of a phenyl-propane-dione derivative is prepared to study the effects of electron-donating groups on π-delocalization . Another approach involves the reaction of bis(phenylsulfonyl)-1,3-butadiene with various anions to synthesize fused cyclopentenes, demonstrating a novel synthesis route . Additionally, the substitution of hydrogen atoms by other radicals in a bis-(hydroxyphenyl)-propanedione derivative is achieved by reacting with electrophiles, leading to the formation of flavones and metal complexes .
Molecular Structure Analysis
The molecular structures of related compounds are determined using techniques like X-ray diffraction analysis. For example, the mesogenic monomer 3-[4-(4'-ethylbiphenyl)]-1-propene is found to have a noncentrosymmetric monoclinic system with nearly coplanar phenyl rings . Similarly, the crystal structure of a hydroxyphenyl-propenone derivative reveals specific dihedral angles between the benzene rings and the prop-2-en-1-one group .
Chemical Reactions Analysis
The chemical reactivity of these compounds is explored through various reactions. The bis(phenylsulfonyl)-1,3-butadiene reacts with anions in a tandem Michael reaction sequence, leading to the formation of bicyclo[3.3.0]octenes . The reactivity of the methinic carbon in a bis-(hydroxyphenyl)-propanedione derivative is altered by introducing different radicals, affecting the formation of metal complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using different analytical techniques. For instance, the emission properties of a BF2 complex are studied, revealing multiple chromisms and solid-state emission that can be modulated by external stimuli . The electronic properties of a synthesized methoxyphenyl-propenone compound are examined using density functional theory, revealing insights into its electrophilic sites and non-covalent interactions . The molecular docking of a hydroxyphenyl-propenone compound suggests potential biological activity, supported by quantum computational analysis .
Applications De Recherche Scientifique
Catalytic Behavior in Organic Synthesis
The compound "3-(2-Biphenyl)-1-propene" has been studied for its role in catalysis, particularly in organic synthesis. For instance, a study by Bianchini et al. (1990) explored the regioselective formation of 2-(benzoyloxy)propene through the catalytic action of rhodium(I) monohydrides on 1-alkynes and carboxylic acids, highlighting the importance of such biphenyl compounds in enhancing selectivity and efficiency in organic transformations (Bianchini, Meli, Peruzzini, Zanobini, Bruneau, & Dixneuf, 1990).
Photophysical Properties
The electronic structure of π-conjugated redox systems with borane/borataalkene end groups, including biphenyl derivatives, has been studied by Fiedler et al. (1996). This research provides insights into the long-wavelength absorption maxima in the visible or near-infrared region, which is significant for understanding and developing new materials with specific optical properties (Fiedler, Záliš, Klein, Hornung, & Kaim, 1996).
Metal-Organic Frameworks
Research by Sun et al. (2009) demonstrated the role of biphenyl derivatives in the formation of entangled metal-organic frameworks. These frameworks are crucial in various applications like gas storage, catalysis, and drug delivery (Sun, Qi, Che, Batten, & Zheng, 2009).
Polymer Photovoltaics
Dang, Hirsch, and Wantz (2011) investigated the use of biphenyl-containing poly(1-alkynes) in polymer-based photovoltaic cells. Their findings highlight the potential of these compounds in improving the efficiency and functionality of solar cells (Dang, Hirsch, & Wantz, 2011).
Mécanisme D'action
Target of Action
Related compounds such as biphenyl-2,3-diol have been shown to interact with enzymes like 1,2-dihydroxynaphthalene dioxygenase and biphenyl-2,3-diol 1,2-dioxygenase . These enzymes are involved in the naphthalene catabolic pathway .
Mode of Action
It’s worth noting that similar compounds exhibit oxidoreductase activity, acting on single donors with incorporation of molecular oxygen . This suggests that 3-(2-Biphenyl)-1-propene might interact with its targets in a similar manner, leading to changes in the biochemical pathways it affects.
Biochemical Pathways
Related compounds are known to be involved in the naphthalene catabolic pathway . This pathway is responsible for the breakdown of naphthalene, a polycyclic aromatic hydrocarbon, into simpler compounds.
Result of Action
The compound’s potential interaction with enzymes involved in the naphthalene catabolic pathway suggests it may influence the breakdown of naphthalene and other related compounds .
Propriétés
IUPAC Name |
1-phenyl-2-prop-2-enylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-2-8-13-11-6-7-12-15(13)14-9-4-3-5-10-14/h2-7,9-12H,1,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOILJLHEUSQLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593448 |
Source


|
| Record name | 2-(Prop-2-en-1-yl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Biphenyl)-1-propene | |
CAS RN |
41658-35-9 |
Source


|
| Record name | 2-(Prop-2-en-1-yl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





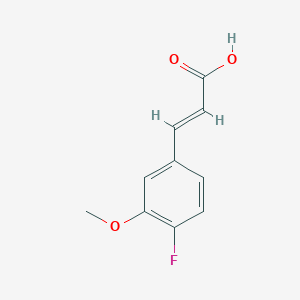
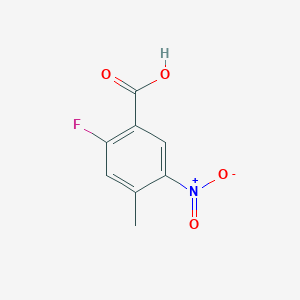
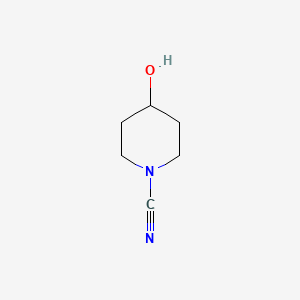
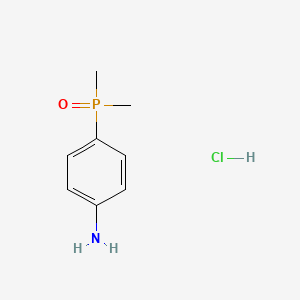

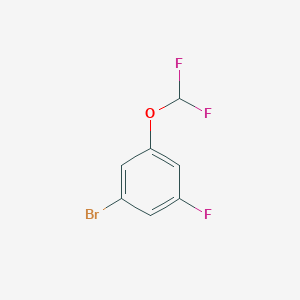
![tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1343081.png)

